Hexanoate de benzyle

Vue d'ensemble

Description

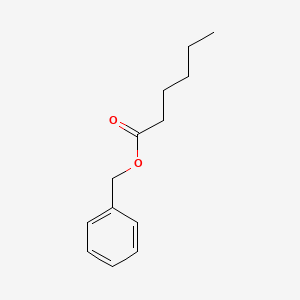

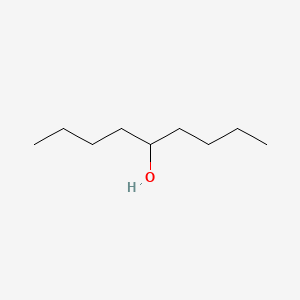

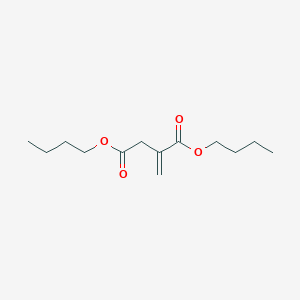

Benzyl hexanoate, also known as hexanoic acid, phenylmethyl ester, is a compound with the empirical formula C13H18O2 . It has a molecular weight of 206.28 . It is used in flavors and fragrances and is known for its fruity smell .

Molecular Structure Analysis

The molecular structure of Benzyl hexanoate consists of 13 carbon atoms, 18 hydrogen atoms, and 2 oxygen atoms . It contains a total of 33 bonds, including 15 non-H bonds, 7 multiple bonds, 7 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, and 1 ester .

Physical And Chemical Properties Analysis

Benzyl hexanoate is a compound with a sweet, mild fruity, slightly green odor, reminiscent of apricot, but with a distinctly floral note . It is used in imitation pineapple and apricot flavors .

Applications De Recherche Scientifique

Agent aromatisant dans l'industrie alimentaire

L'hexanoate de benzyle est largement utilisé comme agent aromatisant en raison de son arôme fruité et floral. Il est particulièrement reconnu pour ses notes d'abricot, de gardénia, de vert, de jasmin et d'ananas . Le composé est inclus dans la liste FEMA GRAS (Generally Recognized As Safe), ce qui signifie qu'il a été évalué pour sa sécurité lorsqu'il est utilisé comme ingrédient aromatisant . Son application dans l'industrie alimentaire est essentielle pour améliorer les attributs sensoriels de divers produits.

Composant de parfum dans les cosmétiques

Dans l'industrie cosmétique, l'this compound sert de composant de parfum, contribuant aux profils de senteurs agréables des produits . Il fait partie d'un groupe plus large de composés aromatiques qui sont formulés pour créer des parfums distinctifs et attrayants dans une large gamme de produits cosmétiques.

Recherche agricole : Atténuation du stress salin

Le rôle de l'this compound dans l'agriculture est lié à son utilisation potentielle dans l'amorçage des semences, qui est une technique visant à améliorer les performances des semences en conditions de stress, comme la salinité . La recherche suggère que des composés comme l'this compound pourraient être utilisés pour préconditionner les semences, améliorant ainsi leur résilience aux stress environnementaux et augmentant les rendements des cultures.

Science des matériaux : Synthèse chimique

En science des matériaux, l'this compound est utilisé pour ses propriétés chimiques dans la synthèse de divers matériaux . Sa structure moléculaire et sa stabilité en font un candidat pour la création de nouveaux composés présentant des caractéristiques spécifiques désirées.

Applications pharmaceutiques

Bien que des détails spécifiques sur l'utilisation de l'this compound en pharmacie n'aient pas été directement trouvés, sa classe structurelle d'esters est couramment utilisée dans la formulation de médicaments pour ses propriétés de solubilité et de stabilité . L'this compound pourrait potentiellement être utilisé dans le développement de nouveaux produits pharmaceutiques ou comme excipient dans les formulations pharmaceutiques.

Études environnementales : Analyse des COV

L'this compound est classé comme un composé organique volatil (COV) et est étudié pour son rôle dans les mécanismes de défense des plantes et l'attraction des pollinisateurs . Les études environnementales examinent également l'impact des COV comme l'this compound sur la qualité de l'air et l'équilibre écologique.

Safety and Hazards

Benzyl hexanoate should be handled with care. Avoid dust formation, breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition .

Relevant Papers

The relevant papers retrieved mostly discuss the properties and uses of Benzyl hexanoate . They provide valuable information about the compound’s description, synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, safety and hazards, and future directions .

Mécanisme D'action

Target of Action

Benzyl hexanoate, also known as benzyl caproate, is an organic compound that belongs to the class of benzyloxycarbonyls . These are organic compounds containing a carbonyl group substituted with a benzyloxyl group . .

Mode of Action

As a benzyloxycarbonyl, it contains a carbonyl group substituted with a benzyloxyl group

Biochemical Pathways

Benzyl hexanoate is likely involved in certain biochemical pathways due to its structure. It’s worth noting that volatile organic compounds (VOCs), which include Benzyl hexanoate, are biosynthesized in all plant organs, including seeds, roots, stems, leaves, fruits, and flowers . These VOCs are important for the quality of crops and are used in the perfume, cosmetics, food, drink, and pharmaceutical industries .

Result of Action

As a volatile organic compound, it may have effects on the aroma and flavor of certain foods and beverages .

Propriétés

IUPAC Name |

benzyl hexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O2/c1-2-3-5-10-13(14)15-11-12-8-6-4-7-9-12/h4,6-9H,2-3,5,10-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRSXWUSONDBHSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60219474 | |

| Record name | Benzyl hexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60219474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless to pale yellow liquid; Green apricot fruity gardenia and jasmine aroma | |

| Record name | Benzyl hexanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2038/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Practically insoluble or insoluble in water, Soluble (in ethanol) | |

| Record name | Benzyl hexanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2038/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.980-0.990 | |

| Record name | Benzyl hexanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2038/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS RN |

6938-45-0 | |

| Record name | Benzyl hexanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6938-45-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl hexanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006938450 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexanoic acid, phenylmethyl ester | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53964 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzyl hexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60219474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzyl hexanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.335 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZYL HEXANOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U7PS33DRSK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Benzyl hexanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032176 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the advantages of using Candida antarctica lipase B (CalB) for the synthesis of benzyl hexanoate?

A1: CalB has emerged as a versatile biocatalyst for ester synthesis due to its high activity, broad substrate specificity, and ability to function in organic solvents. [, ] Research has demonstrated that CalB effectively catalyzes the esterification of benzoic acid or benzaldehyde with hexanoic acid or ethyl hexanoate, respectively, to produce benzyl hexanoate. [, ] The use of CalB offers a greener and more sustainable approach compared to traditional chemical synthesis methods.

Q2: How do Metal-Organic Frameworks (MOFs) enhance the catalytic performance in benzyl hexanoate synthesis?

A2: MOFs, with their unique porous structure and tunable properties, serve as excellent platforms for immobilizing both chemo- and biocatalysts. [] For example, UiO-66-NH2, a type of MOF, has been successfully utilized to immobilize Pd nanoparticles and CalB, creating a biohybrid catalyst for benzyl hexanoate synthesis. [] This immobilization on MOFs enhances catalyst dispersity, leading to higher activity and selectivity compared to free catalysts. []

Q3: Can you describe an innovative approach to synthesizing benzyl hexanoate using a cascade reaction?

A3: Researchers have developed a novel one-pot cascade reaction for benzyl hexanoate synthesis using a biohybrid catalyst. [, ] This approach involves the immobilization of both Pd nanoparticles and CalB on a support material, such as carbon nitride (C3N4) or UiO-66-NH2. [, ] In this cascade reaction, Pd nanoparticles first catalyze the hydrogenation of benzaldehyde to benzyl alcohol. Subsequently, CalB catalyzes the esterification of benzyl alcohol with ethyl hexanoate, yielding benzyl hexanoate. [, ] This strategy streamlines the synthesis process, reduces waste, and improves overall efficiency.

Q4: What role does the hydrophobicity of the support material play in biohybrid catalysts for benzyl hexanoate synthesis?

A4: The hydrophobicity of the support material significantly influences the performance of biohybrid catalysts in organic solvents. [] UiO-66-NH2, for instance, can be modified to adjust its hydrophobicity through a ligand exchange approach. [] This tunability allows for optimal catalyst dispersity in various reaction media, ultimately influencing the activity and selectivity of benzyl hexanoate synthesis. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[3-(Trifluoromethyl)phenyl]-4-piperidinol](/img/structure/B1584540.png)